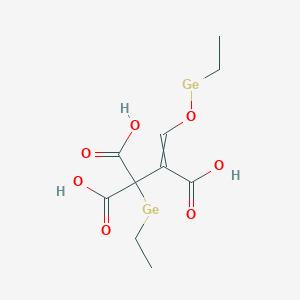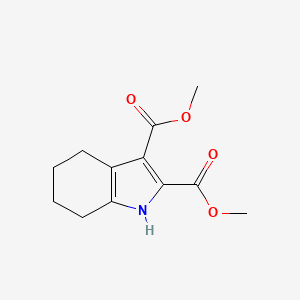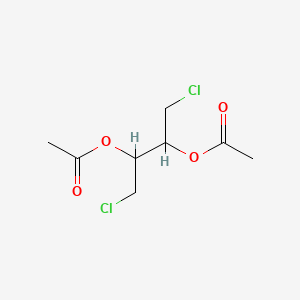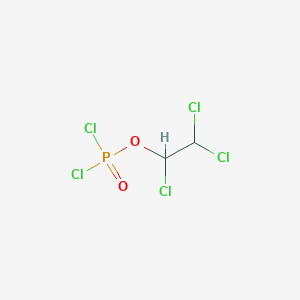
1,2,2-Trichloroethyl phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trichloroethyl phosphorodichloridate is a chemical compound with the molecular formula C2H2Cl5O2P. It is known for its use in various chemical reactions and industrial applications. The compound is characterized by its high reactivity due to the presence of multiple chlorine atoms and a phosphorodichloridate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2-Trichloroethyl phosphorodichloridate can be synthesized through the reaction of 2,2,2-trichloroethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{2,2,2-Trichloroethanol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. Safety measures are crucial due to the corrosive nature of the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trichloroethyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound reacts with water to produce phosphoric acid and 2,2,2-trichloroethanol.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphorodichloridates can be formed.
Hydrolysis Products: The primary products of hydrolysis are phosphoric acid and 2,2,2-trichloroethanol.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trichloroethyl phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: The compound is utilized in the modification of biomolecules, such as nucleotides and peptides, to study their functions and interactions.
Medicine: Research into potential pharmaceutical applications includes the development of prodrugs and enzyme inhibitors.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,2-Trichloroethyl phosphorodichloridate involves its high reactivity due to the presence of multiple chlorine atoms and the phosphorodichloridate group. The compound can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethyl dichlorophosphate: Similar in structure but with different reactivity and applications.
Bis(2,2,2-trichloroethyl) phosphorochloridate: Another related compound with distinct uses in organic synthesis.
Uniqueness
1,2,2-Trichloroethyl phosphorodichloridate is unique due to its specific reactivity profile, making it suitable for a wide range of chemical reactions and applications. Its ability to form various derivatives through substitution reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
32830-83-4 |
|---|---|
Molekularformel |
C2H2Cl5O2P |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
1,1,2-trichloro-2-dichlorophosphoryloxyethane |
InChI |
InChI=1S/C2H2Cl5O2P/c3-1(4)2(5)9-10(6,7)8/h1-2H |
InChI-Schlüssel |
QKCHWPIGTZRBSC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)Cl)(OP(=O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



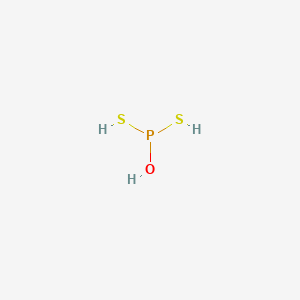
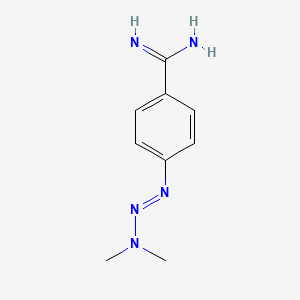

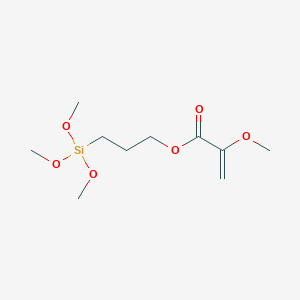
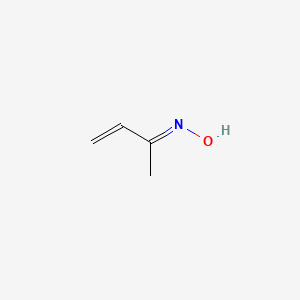
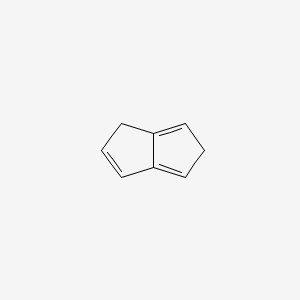

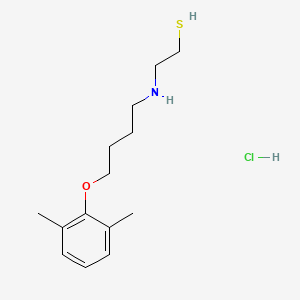
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
